

3'-Chloro-3-phenylpropiophenone molecular structure and weight

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Compound of Interest

Compound Name: 3'-Chloro-3-phenylpropiophenone

CAS No.: 388091-63-2

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An In-Depth Technical Guide to 3'-Chloropropiophenone: Structure, Properties, and Synthetic Applications

Introduction and Nomenclature Clarification

Aromatic ketones are a cornerstone class of compounds in organic synthesis, serving as versatile intermediates in the pharmaceutical and fine chemical industries. Their inherent reactivity, centered around the carbonyl group and the aromatic ring, allows for a multitude of chemical transformations. Within this class, halogenated propiophenones are of particular interest due to the additional synthetic handles provided by the halogen substituent.

This guide focuses on 3'-Chloropropiophenone. It is crucial, however, to first address a common point of ambiguity in nomenclature. The position of the chloro substituent is critical and defines two distinct isomers:

- 3'-Chloropropiophenone (meta-Chloropropiophenone): The chlorine atom is attached to the 3rd position (meta position) of the phenyl ring. Its IUPAC name is 1-(3-chlorophenyl)propan-1-one, and its CAS number is 34841-35-5.

- 3-Chloropropiophenone (β -Chloropropiophenone): The chlorine atom is attached to the 3rd position of the propyl chain (the β -carbon relative to the carbonyl group). Its IUPAC name is 3-chloro-1-phenylpropan-1-one, and its CAS number is 936-59-4.

The user's topic, "**3'-Chloro-3-phenylpropiophenone**," is ambiguous. Given its significant role as a precursor in the synthesis of prominent active pharmaceutical ingredients (APIs), this guide will focus on the first, more commercially significant isomer: 3'-Chloropropiophenone (CAS 34841-35-5).

Molecular Structure and Physicochemical Properties

The molecular architecture of 3'-Chloropropiophenone is foundational to its chemical behavior. It consists of a propyl group connected to a phenyl ring via a ketone functional group. The phenyl ring is substituted with a chlorine atom at the meta-position, which influences the electron density of the ring and the reactivity of the carbonyl group.

Molecular Weight Calculation

The molecular weight is derived from its chemical formula, C_9H_9ClO [1][2].

- Carbon (C): 9 atoms \times 12.011 amu = 108.099 amu
- Hydrogen (H): 9 atoms \times 1.008 amu = 9.072 amu
- Chlorine (Cl): 1 atom \times 35.453 amu = 35.453 amu
- Oxygen (O): 1 atom \times 15.999 amu = 15.999 amu
- Total Molecular Weight: 168.623 amu

This calculated value aligns with the widely accepted molecular weight of 168.62 g/mol [1][2] [3].

Key Physicochemical Data

The following table summarizes the essential quantitative properties of 3'-Chloropropiophenone, crucial for experimental design and process scale-up.

Property	Value	Source(s)
CAS Number	34841-35-5	[1][4]
Molecular Formula	C ₉ H ₉ ClO	[1][2][3]
Molecular Weight	168.62 g/mol	[1][2][3]
Appearance	White to light yellow crystalline solid	[2][5]
Melting Point	45-47 °C (lit.)	[2]
Boiling Point	124 °C at 14 mm Hg (lit.)	[2][5]
IUPAC Name	1-(3-chlorophenyl)propan-1-one	[1]
Synonyms	m-Chloropropiophenone, 3-Chlorophenyl Ethyl Ketone	[1][2]

Synthesis of 3'-Chloropropiophenone via Grignard Reaction

A prevalent and reliable method for the synthesis of 3'-Chloropropiophenone involves the reaction of a Grignard reagent with a nitrile. This organometallic approach is highly effective for forming carbon-carbon bonds. The specific pathway utilizes ethylmagnesium bromide as the Grignard reagent and 3-chlorobenzonitrile as the electrophilic substrate[2][6][7].

Experimental Protocol

Materials:

- Magnesium turnings (0.2 mol)
- Ethyl bromide (0.2 mol)
- 3-Chlorobenzonitrile (0.12 mol)
- Anhydrous diethyl ether

- Iodine (a single crystal)
- 6N Hydrochloric acid
- Ethyl acetate
- Deionized water

Procedure:

- **Grignard Reagent Formation:** To a dry, nitrogen-purged, three-necked flask equipped with a condenser and a dropping funnel, add magnesium turnings, a crystal of iodine, and 30 mL of anhydrous diethyl ether. Slowly add a solution of ethyl bromide in 30 mL of anhydrous diethyl ether to initiate the reaction. Once initiated, continue the addition and then heat the mixture under reflux for one hour to ensure complete formation of ethylmagnesium bromide.
- **Reaction with Nitrile:** Cool the Grignard reagent to room temperature. Slowly add a solution of 3-chlorobenzonitrile in 70 mL of anhydrous diethyl ether. A thick precipitate will form. Stir the mixture overnight at ambient temperature.
- **Hydrolysis (Workup):** Cool the reaction mixture in an ice bath. Carefully and slowly hydrolyze the intermediate imine salt by adding 50 mL of water, followed by approximately 100 mL of 6N hydrochloric acid until the solution is acidic. The acidic conditions are necessary to convert the intermediate ketimine into the desired ketone.
- **Extraction and Purification:** Stir the mixture for 90 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash twice with water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
- **Final Product:** The resulting orange oil can be further purified by vacuum distillation to yield ochre crystals of 3'-chloropropiophenone[2][6].

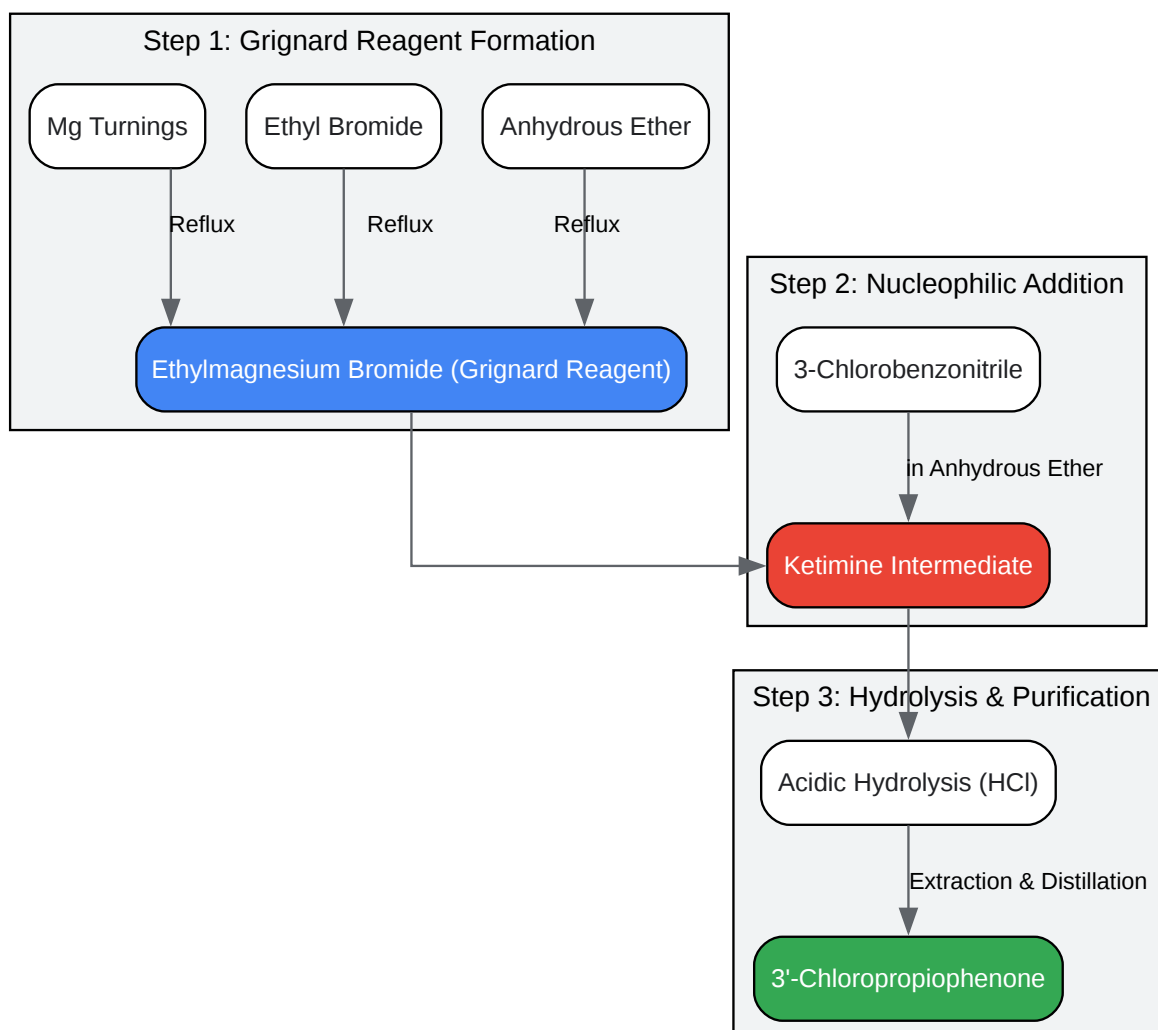
Causality and Experimental Rationale

- **Anhydrous Conditions:** Grignard reagents are potent nucleophiles and strong bases. They react destructively with protic solvents like water. Therefore, all glassware must be flame-

dried, and all solvents must be anhydrous to prevent quenching the reagent.

- Iodine Crystal: The iodine acts as an initiator. It reacts with the magnesium surface to remove the passivating layer of magnesium oxide, exposing fresh metal to react with the ethyl bromide.
- Acidic Hydrolysis: The initial product of the Grignard addition to the nitrile is a magnesium salt of a ketimine. Acidic workup is essential to protonate and subsequently hydrolyze this intermediate to the final ketone product.

Synthesis Workflow Diagram



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Caption: Grignard synthesis of 3'-Chloropropiophenone.

Applications in Pharmaceutical and Chemical Synthesis

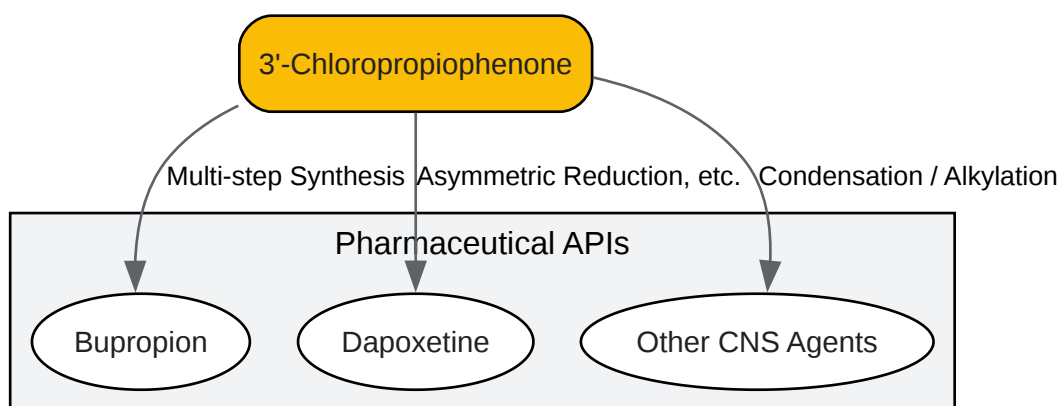
3'-Chloropropiophenone is not typically an end-product but rather a high-value intermediate in multi-step synthetic pathways. Its utility stems from the reactive carbonyl group, which serves as a site for nucleophilic addition, condensation, and alkylation reactions[4].

Key Applications:

- **Pharmaceutical Synthesis:** It is a crucial building block for several CNS-active agents[4]. Most notably, it is a key precursor in the synthesis of Bupropion, an antidepressant and smoking cessation aid, and Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation[2][7][8].
- **Fine Chemicals:** The compound is used to synthesize various heterocyclic compounds and serves as a versatile reactant for laboratory-scale organic chemistry research[4].
- **Asymmetric Reduction:** It can be asymmetrically reduced to form chiral alcohols like (S)-3-chloro-1-phenylpropanol, which are themselves important chiral building blocks for other complex molecules[8].

The presence of the chloro-substituted phenyl ring and the ketone functionality makes 3'-Chloropropiophenone an ideal starting material for building molecular complexity.

Role as a Pharmaceutical Precursor



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Caption: Role of 3'-Chloropropiophenone as a key intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3'-Chloropropiophenone is essential for ensuring safety.

- **Hazards:** The compound is classified as an irritant. GHS hazard statements indicate it can cause skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302)[4].
- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][8]. The recommended storage temperature is generally between 15–30 °C[4].

Conclusion

3'-Chloropropiophenone is a chemical intermediate of significant value, particularly for the pharmaceutical industry. A precise understanding of its molecular structure, physicochemical properties, and synthetic pathways is critical for its effective use. Its role as a precursor to vital drugs like Bupropion and Dapoxetine underscores its importance in drug development. By adhering to established synthetic protocols and rigorous safety standards, researchers and

chemists can continue to leverage the unique reactivity of this versatile molecule to build the complex chemical architectures of tomorrow's medicines and materials.

References

- Synthesis of 3'-chloropropiophenone. PrepChem.com. [\[Link\]](#)
- 3'-Chloropropiophenone | C₉H₉ClO | CID 587128. PubChem - NIH. [\[Link\]](#)
- 3 Chloro Propiophenone - High Purity Chemical at Attractive Price. MT Chemtech India. [\[Link\]](#)
- 3-Chloropropiophenone | C₉H₉ClO | CID 70295. PubChem - NIH. [\[Link\]](#)
- 3-Chloropropiophenone. ResearchGate. [\[Link\]](#)
- CN1785952A - Method for preparing 3' -chloropropiophenone.
- 3-CHLORO-1-PHENYLPROPAN-1-ONE | CAS 936-59-4. Matrix Fine Chemicals. [\[Link\]](#)
- 3-Chloropropiophenone. PMC - NIH. [\[Link\]](#)
- 3-Chloropropiophenone | CAS#:936-59-4. Chemsrvc. [\[Link\]](#)
- 3'-Chloropropiophenone | Drug Information, Uses.... PharmaCompass.com. [\[Link\]](#)

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Sources

- 1. 3'-Chloropropiophenone | C₉H₉ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]
- 3. 3'-Chloropropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- [4. 3'-Chloropropiophenone \(1-\(3-Chlorophenyl\)-1-propanone\) Online | 3'-Chloropropiophenone \(1-\(3-Chlorophenyl\)-1-propanone\) Manufacturer and Suppliers \[scimplify.com\]](#)
- [5. 3 Chloro Propiophenone - High Purity Chemical at Attractive Price \[mtchemtechindia.com\]](#)
- [6. prepchem.com \[prepchem.com\]](#)
- [7. 3'-Chloropropiophenone synthesis - chemicalbook \[chemicalbook.com\]](#)
- [8. Page loading... \[wap.guidechem.com\]](#)
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